molecular formula C23H37ClN2O3 B1668321 Carbanilic acid, m-hexyloxy-, 2-(1-pyrrolidinyl)cyclohexyl ester, hydrochloride, (E)- CAS No. 38198-37-7

Carbanilic acid, m-hexyloxy-, 2-(1-pyrrolidinyl)cyclohexyl ester, hydrochloride, (E)-

Cat. No. B1668321
CAS RN: 38198-37-7
M. Wt: 425 g/mol
InChI Key: XPJPGDIKDDZIHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbanilic acid, m-hexyloxy-, 2-(1-pyrrolidinyl)cyclohexyl ester, hydrochloride, (E)- is a bioactive chemical.

Scientific Research Applications

Effects on Smooth Muscle Contractions

Mai et al. (1996) investigated the effects of carbanilic local anesthetic pentacaine and its derivatives on the contractile responses of smooth muscle in the guinea-pig stomach. They found that all the carbanilates studied relaxed the smooth muscle, attenuated spontaneous contractions, and reduced the action of different stimulants, suggesting possible applications in modifying smooth muscle responses (Mai, Bauer, Nosál'ová, Mátyás, & Bezáková, 1996).

properties

CAS RN

38198-37-7

Product Name

Carbanilic acid, m-hexyloxy-, 2-(1-pyrrolidinyl)cyclohexyl ester, hydrochloride, (E)-

Molecular Formula

C23H37ClN2O3

Molecular Weight

425 g/mol

IUPAC Name

(2-pyrrolidin-1-ylcyclohexyl) N-(3-hexoxyphenyl)carbamate;hydrochloride

InChI

InChI=1S/C23H36N2O3.ClH/c1-2-3-4-9-17-27-20-12-10-11-19(18-20)24-23(26)28-22-14-6-5-13-21(22)25-15-7-8-16-25;/h10-12,18,21-22H,2-9,13-17H2,1H3,(H,24,26);1H

InChI Key

XPJPGDIKDDZIHY-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCOC1=CC=CC(=C1)NC(=O)O[C@H]2CCCC[C@@H]2[NH+]3CCCC3.[Cl-]

SMILES

CCCCCCOC1=CC=CC(=C1)NC(=O)OC2CCCCC2N3CCCC3.Cl

Canonical SMILES

CCCCCCOC1=CC=CC(=C1)NC(=O)OC2CCCCC2[NH+]3CCCC3.[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Carbanilic acid, m-hexyloxy-, 2-(1-pyrrolidinyl)cyclohexyl ester, hydrochloride, (E)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Carbanilic acid, m-hexyloxy-, 2-(1-pyrrolidinyl)cyclohexyl ester, hydrochloride, (E)-
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Carbanilic acid, m-hexyloxy-, 2-(1-pyrrolidinyl)cyclohexyl ester, hydrochloride, (E)-

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